molecular formula C13H9NO2 B8572703 Benzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one

Benzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one

Cat. No.: B8572703
M. Wt: 211.22 g/mol
InChI Key: YIZIHPKZDAOPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1Benzoxepino[3,4-b]pyridin-5(11H)-one is a heterocyclic compound that features a fused benzoxepine and pyridine ring system

Preparation Methods

The synthesis of 1Benzoxepino[3,4-b]pyridin-5(11H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1Benzoxepino[3,4-b]pyridin-5(11H)-one undergoes various types of chemical reactions, including:

  • Oxidation : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
  • Substitution : Nucleophilic substitution reactions can occur at specific positions on the benzoxepine or pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound .

Scientific Research Applications

1Benzoxepino[3,4-b]pyridin-5(11H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1Benzoxepino[3,4-b]pyridin-5(11H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1Benzoxepino[3,4-b]pyridin-5(11H)-one can be compared with other similar compounds, such as:

  • Loratadine : A well-known antihistamine with a similar benzoxepine-pyridine structure.
  • Desloratadine : An active metabolite of loratadine with enhanced potency.
  • Rupatadine : Another antihistamine with a related structure but different pharmacological properties.

The uniqueness of 1Benzoxepino[3,4-b]pyridin-5(11H)-one lies in its specific structural features and the potential for diverse applications in various fields of research .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

5H-[1]benzoxepino[3,4-b]pyridin-11-one

InChI

InChI=1S/C13H9NO2/c15-13-9-5-3-7-14-11(9)8-16-12-6-2-1-4-10(12)13/h1-7H,8H2

InChI Key

YIZIHPKZDAOPLJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

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